

An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential, though currently undocumented, biological significance based on related structures.

Chemical Identity and Nomenclature

IUPAC Name: **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**

Synonyms:

- 2-(5-bromo-2-pyridyl)-2-methyl-propanenitrile[1]

CAS Number: 871239-58-6

Molecular Formula: C₉H₉BrN₂

Molecular Weight: 225.09 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Data of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**

| Property | Value | Reference(s) |
|--------------------|-------------------------|---------------------|
| Appearance | Crystalline powder | [1] |
| Melting Point | 90-91 °C | [1] |
| Density | 1.416 g/cm ³ | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed. This method involves the alkylation of the commercially available precursor, 2-(5-bromopyridin-2-yl)acetonitrile.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the acidic proton of the methylene group in 2-(5-bromopyridin-2-yl)acetonitrile is abstracted by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking two equivalents of an alkylating agent, such as methyl iodide, to yield the desired dimethylated product.

Detailed Experimental Protocol

Materials:

- 2-(5-bromopyridin-2-yl)acetonitrile
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)

- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

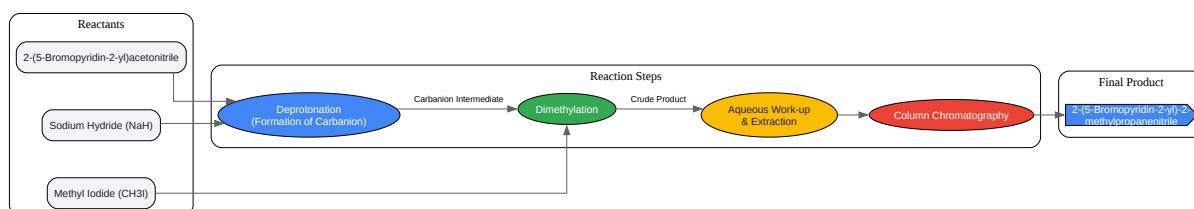
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. The flask is cooled to 0°C in an ice bath.
- Deprotonation: A solution of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0°C. The reaction mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.
- Alkylation: The reaction mixture is cooled back to 0°C. Methyl iodide (2.5 equivalents) is added dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

Potential Biological Significance

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or an established role in signaling pathways for **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**. However, the broader class of pyridine-containing compounds is of significant interest in medicinal chemistry. Numerous pyridine derivatives have been investigated and developed as therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties. The presence of the bromopyridine and nitrile moieties may confer specific pharmacological properties, but further investigation is required to elucidate any potential therapeutic applications.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the proposed synthesis for **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.



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Caption: Proposed synthesis workflow for **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

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References

- 1. downloads.regulations.gov [downloads.regulations.gov]
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